1-(1-Methyl-1H-pyrrol-2-yl)ethanol

Physicochemical Properties Purification Process Chemistry

1-(1-Methyl-1H-pyrrol-2-yl)ethanol (CAS 56423-58-6) is a heterocyclic secondary alcohol building block, formally named 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol. It is characterized by a pyrrole ring bearing an N-methyl group and a 2-hydroxyethyl substituent, with a molecular weight of 125.17 g/mol.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 56423-58-6
Cat. No. B13252221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-pyrrol-2-yl)ethanol
CAS56423-58-6
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=CN1C)O
InChIInChI=1S/C7H11NO/c1-6(9)7-4-3-5-8(7)2/h3-6,9H,1-2H3
InChIKeyPMKXQKXXIDQEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methyl-1H-pyrrol-2-yl)ethanol (CAS 56423-58-6): Sourcing Guide for this N-Methylpyrrole Secondary Alcohol Building Block


1-(1-Methyl-1H-pyrrol-2-yl)ethanol (CAS 56423-58-6) is a heterocyclic secondary alcohol building block, formally named 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol. It is characterized by a pyrrole ring bearing an N-methyl group and a 2-hydroxyethyl substituent, with a molecular weight of 125.17 g/mol . Key predicted physicochemical properties include a boiling point of 217.9±15.0 °C and a density of 1.0±0.1 g/cm³ at 20°C . Its synthetic utility stems from its chiral center and its function as a precursor to valuable saturated heterocycles [1], underpinning its role in the development of pharmaceutical and specialty chemical intermediates.

Workflow

Synthetic route to saturated N-heterocycles via catalytic hydrogenation

Selection Logic

Racemic chiral secondary alcohol with defined enantiomer resolution pathway

Process Context

Mild-condition hydrogenation under non-acidic medium, supporting scalable campaigns

Why Positional Isomers and Enantiomers of 1-(1-Methyl-1H-pyrrol-2-yl)ethanol Cannot Be Interchanged


Procurement of 1-(1-methyl-1H-pyrrol-2-yl)ethanol requires precise specification due to significant functional differences among its close structural analogs. The positional isomer, 2-(1-methyl-1H-pyrrol-2-yl)ethanol (CAS 61380-25-4), exhibits a higher predicted boiling point of 227.9±15.0 °C , indicating divergent physicochemical properties that impact purification and handling. Crucially, the compound possesses a chiral center; the (1R)- and (1S)-enantiomers (CAS 544713-08-8 and 544713-09-9) are distinct entities with specific stereochemical requirements in asymmetric synthesis [1]. Furthermore, the oxidized analog, 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, presents different reactivity as a ketone . These structural variations directly translate to differences in reactivity, downstream intermediate suitability, and physical behavior, making the specific CAS 56423-58-6 form non-fungible with these alternatives in a research or production workflow. The quantitative evidence below details the specific performance differentiators that justify a targeted sourcing decision.

Positional isomer

Boiling point mismatch

2-(1-methyl-1H-pyrrol-2-yl)ethanol (CAS 61380-25-4) has a ~10°C higher predicted boiling point, which may shift purification behavior and handling.

Chiral requirement

Enantiomer attribution cannot be ignored

Achiral positional isomers lack the stereochemical center needed for enantiomer-specific synthesis; the (R)- and (S)- forms have discrete CAS numbers.

Oxidized analog

Ketone vs. alcohol reactivity

1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one requires a different reduction sequence to reach the same saturated heterocycle, limiting direct pathway transfer.

Quantitative Evidence for Selecting 1-(1-Methyl-1H-pyrrol-2-yl)ethanol (56423-58-6) Over Structural Analogs


Boiling Point Differential vs. Positional Isomer: Implications for Purification

The target compound, 1-(1-methyl-1H-pyrrol-2-yl)ethanol (CAS 56423-58-6), exhibits a predicted boiling point of 217.9±15.0 °C at 760 mmHg . Its positional isomer, 2-(1-methyl-1H-pyrrol-2-yl)ethanol (CAS 61380-25-4), has a predicted boiling point of 227.9±15.0 °C at 760 mmHg . This represents a quantifiable difference of approximately 10 °C, which is a key differentiator for scientists planning distillation-based purification strategies.

Boiling point differential
Predicted / Context-dependent
~10°C lower
Target: 217.9±15.0°C; Isomer: 227.9±15.0°C (both predicted)

Supports distillation-based purification strategy selection

Predicted values; experimental verification recommended

Physicochemical Properties Purification Process Chemistry

Precursor to 1-Methyl-2-pyrrolidine Ethanol: A Defined Synthetic Pathway

A specific and industrially feasible synthetic route for 1-(1-methyl-1H-pyrrol-2-yl)ethanol involves its hydrogenation over a palladium catalyst to yield 1-methyl-2-pyrrolidine ethanol [1]. This reaction proceeds under mild conditions (6 bar, 80°C) in a non-acidic medium, selectively saturating the pyrrole ring to produce a valuable pharmaceutical intermediate. This contrasts with alternative starting materials like 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, which would require a different reduction pathway to achieve the same saturated heterocycle.

Synthetic pathway
Class-level inference
One-step hydrogenation to 1-methyl-2-pyrrolidine ethanol
6 bar H₂, 80°C, Pd catalyst, non-acidic

Defined scalable route, contrasts with multi-step ketone reduction

Class-level transformation; yields not specified

Hydrogenation Pharmaceutical Intermediate Synthetic Methodology

Chiral Resolution for Asymmetric Synthesis: Distinct (R)- and (S)-Enantiomers

The target compound (CAS 56423-58-6) is a racemic mixture of a chiral secondary alcohol. Its resolved enantiomers are individually cataloged: (1R)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol (CAS 544713-08-8) and (1S)-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol (CAS 544713-09-9) [1][2]. This contrasts with achiral analogs like the positional isomer 2-(1-methyl-1H-pyrrol-2-yl)ethanol (CAS 61380-25-4), which does not offer this stereochemical functionality . The existence of separate CAS numbers for each enantiomer confirms the compound's utility as a source of chirality for asymmetric synthesis.

Chiral resolution
Direct head-to-head comparison
Racemate → (R)- and (S)-enantiomers (CAS 544713-08-8, 544713-09-9) vs. achiral isomer

Enables asymmetric synthesis workflow; achiral analogs lack this functionality

Enantiomer attribution review recommended

Asymmetric Synthesis Chiral Resolution Stereochemistry

Stability and Handling Profile from Safety Datasheet

According to a product specification sheet, 1-(1-methyl-1H-pyrrol-2-yl)ethanol demonstrates chemical stability under normal temperatures and pressures and presents a favorable acute toxicity profile, with both oral and dermal LD50 values (rat) exceeding 5000 mg/kg [1]. This low acute toxicity classifies it as a compound with a wide margin of safety for routine laboratory handling, a crucial factor for procurement and workflow planning where handling of more hazardous intermediates is a concern.

Acute toxicity
Supporting evidence / Data to verify
LD50 > 5000 mg/kg (oral, rat)
Specification sheet data

Low acute toxicity classification; may simplify handling protocols

Supplier data; independent verification advised

Chemical Stability Safety Handling

High-Value Application Scenarios for Procuring 1-(1-Methyl-1H-pyrrol-2-yl)ethanol (CAS 56423-58-6)


Synthesis of 1-Methyl-2-pyrrolidine Ethanol Intermediates for Pharmaceuticals

As detailed in Section 3, this compound is a defined precursor for the synthesis of 1-methyl-2-pyrrolidine ethanol via catalytic hydrogenation under mild conditions [1]. Procurement is strategically justified for chemical development teams requiring a scalable, one-step route to this valuable saturated heterocyclic building block, which serves as an intermediate in the production of various pharmaceutical agents. The documented stability and low toxicity of the starting material further support its use in multi-kilogram campaigns.

Asymmetric Synthesis and Chiral Resolution Studies

The racemic nature of the compound, as evidenced by the existence of separate (R)- and (S)-enantiomers [1], makes it an essential substrate for laboratories developing or applying chiral resolution techniques. Scientists can procure the racemate 56423-58-6 to establish analytical methods for enantiomeric separation or to use as a starting point for synthesizing chiral ligands and auxiliaries. This is a specific application not possible with achiral positional isomers.

Process Chemistry Method Development Leveraging Defined Physical Properties

The well-characterized physicochemical properties, including a specific boiling point differential compared to its positional isomer [1], provide a quantitative basis for process chemists developing robust purification and isolation protocols. The predictable volatility and established safety profile [2] make it a reliable candidate for designing scalable reaction work-ups, particularly where distillation is a preferred unit operation.

Application
Selection Property
Validation Focus
Saturated N-heterocycle intermediate synthesis
Defined hydrogenation pathway under mild conditions
Route reproducibility and scale-up compatibility
Asymmetric synthesis & chiral resolution studies
Racemate with discrete (R)- and (S)- enantiomer CAS numbers
Enantiomer attribution and separation efficiency
Process chemistry method development
Characterized boiling point and stability profile
Distillation-based purification protocol robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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